molecular formula C17H13BrN4O2 B2474756 (2-Bromophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1251559-38-2

(2-Bromophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2474756
CAS No.: 1251559-38-2
M. Wt: 385.221
InChI Key: WHHOCXDFUDUXAB-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone (CAS 1251559-38-2) is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. This compound integrates three privileged pharmacophores: a 2-bromophenyl group, a 1,2,4-oxadiazole heterocycle, and an azetidine ring, offering a versatile template for investigating novel therapeutic agents . The 1,2,4-oxadiazole moiety is a well-established bioisostere in pharmaceutical development, known for its metabolic stability and ability to participate in hydrogen bonding, which is crucial for target engagement . Compounds featuring this ring system are actively researched for their broad biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties . The specific incorporation of a pyridin-4-yl substituent on the oxadiazole ring enhances the molecule's ability to mimic heteroaromatic motifs found in many bioactive molecules and approved drugs . Furthermore, the azetidine ring is an increasingly valuable saturated heterocycle in lead optimization, contributing to improved physicochemical properties and metabolic stability compared to larger ring systems . This molecular architecture is of significant interest for developing enzyme inhibitors, particularly in the field of kinase research. The 1,2,4-oxadiazole core is a recognized component in potent sphingosine kinase (SphK) inhibitors . SphK1 is a cytosolic enzyme that promotes cell survival and proliferation and is a viable target for several diseases . This compound serves as a key intermediate for constructing more complex molecules via cross-coupling reactions, leveraging the reactivity of the bromine substituent . It is ideal for probing structure-activity relationships (SAR) in hit-to-lead campaigns. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-bromophenyl)-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4O2/c18-14-4-2-1-3-13(14)17(23)22-9-12(10-22)16-20-15(21-24-16)11-5-7-19-8-6-11/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHOCXDFUDUXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2Br)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and ensuring the purity of the starting materials to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromophenyl Group

The bromine atom on the phenyl ring undergoes nucleophilic substitution under specific conditions. This reaction is critical for derivatization and functionalization.

Reaction Type Conditions Products/Outcomes References
SNAr with aminesPd catalysis, 80–100°C, DMFPhenylamine derivatives (e.g., substituted anilines)
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, 90°CBiaryl derivatives via cross-coupling with boronic acids
Ullmann-type couplingCuI, K₂CO₃, DMSO, 120°CAryl ethers or thioethers

Key Findings :

  • Palladium-catalyzed Suzuki reactions enable efficient biaryl synthesis, useful in drug discovery.

  • Copper-mediated Ullmann couplings require polar aprotic solvents for optimal yield .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in cycloadditions, ring-opening, and substitution reactions.

Reaction Type Conditions Products/Outcomes References
[3+2] CycloadditionMicrowave, 150°C, nitrile oxidesIsoxazoline derivatives
Acidic hydrolysisHCl (conc.), refluxCarboxylic acid and amidoxime fragments
Base-mediated ring-openingNaOH, ethanol, 70°CFormation of nitrile and hydroxylamine intermediates

Key Findings :

  • Microwave-assisted cycloadditions improve regioselectivity and reaction rates .

  • Hydrolysis yields pharmacologically relevant fragments (e.g., amidoximes).

Azetidine Ring Functionalization

The azetidine ring undergoes ring-opening and substitution due to its strained four-membered structure.

Reaction Type Conditions Products/Outcomes References
Nucleophilic substitutionK₂CO₃, DMF, alkyl halidesN-alkylated azetidine derivatives
Ring-opening with acidsH₂SO₄, 60°CLinear amine derivatives

Key Findings :

  • N-Alkylation preserves the azetidine core while enhancing solubility.

  • Ring-opening under acidic conditions generates linear intermediates for further derivatization.

Pyridinyl Group Participation

The pyridin-4-yl group engages in hydrogen bonding and coordination chemistry.

Reaction Type Conditions Products/Outcomes References
Metal coordinationFeCl₃, ethanol, 25°CFe(III)-pyridine complexes (characterized by UV-Vis)
ProtonationHCl (1M), 25°CPyridinium salt formation (pKa ~3.5)

Key Findings :

  • Pyridine’s lone pair enables stable metal coordination, useful in catalysis .

  • Protonation modulates electronic properties, affecting solubility .

Methanone Group Reactivity

The central methanone group undergoes reductions and enolate chemistry.

Reaction Type Conditions Products/Outcomes References
NaBH₄ reductionMethanol, 0°CSecondary alcohol derivative
Enolate alkylationLDA, THF, -78°C, alkyl halidesα-Alkylated ketones

Key Findings :

  • Selective reduction requires low temperatures to avoid over-reduction.

  • Enolate alkylation introduces steric bulk, altering biological activity .

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of the compound features a bromophenyl group attached to an azetidine ring that is further substituted with a pyridin-4-yl and a 1,2,4-oxadiazol-5-yl moiety. The synthesis typically involves multi-step organic reactions including bromination, azetidine formation, and oxadiazole synthesis. For instance, related compounds have been synthesized through reactions involving brominated phenyl derivatives and various nitrogen-containing heterocycles .

Biological Activities

Recent studies have highlighted the biological significance of compounds containing the 1,2,4-oxadiazole moiety due to their diverse pharmacological properties:

Antimicrobial Activity

Compounds similar to (2-Bromophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The oxadiazole ring has been linked to enhanced antibacterial properties by interfering with bacterial DNA synthesis and function .

Anticancer Potential

The incorporation of pyridine and oxadiazole groups is associated with anticancer activities. Research indicates that these compounds can inhibit key pathways involved in cancer cell proliferation. For example, derivatives of oxadiazole have been studied for their ability to inhibit epidermal growth factor receptor (EGFR), which is crucial in various cancers .

Neuroprotective Effects

Emerging studies suggest that certain derivatives may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several oxadiazole-based compounds against clinical strains of bacteria. Results demonstrated that compounds with a similar structure to (2-Bromophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

In a comparative study of various oxadiazole derivatives for anticancer activity against breast cancer cell lines, compounds featuring the pyridine group showed reduced cell viability at micromolar concentrations. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Summary Table of Applications

Application AreaDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits EGFR; potential for breast cancer treatment
NeuroprotectiveModulates neurotransmitter systems; reduces oxidative stress

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The pyridinyl and oxadiazole rings can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The bromophenyl group may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (2-Bromophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone: This compound is unique due to the presence of both pyridinyl and oxadiazole rings, which are less common in similar compounds.

    (2-Chlorophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.

    (2-Fluorophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (2-Bromophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone imparts unique electronic properties that can influence its reactivity and interactions with other molecules. This makes it distinct from its chlorinated and fluorinated analogs .

Biological Activity

The compound (2-Bromophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • 2-Bromophenyl : A brominated phenyl group that may enhance biological activity through halogen bonding.
  • Azetidinyl : A four-membered cyclic amine that contributes to the compound's overall stability and reactivity.
  • Pyridin-4-yl : A pyridine ring that is known for its ability to participate in various biological interactions.
  • 1,2,4-Oxadiazol-5-yl : This heterocyclic moiety is associated with diverse biological activities including antimicrobial and anticancer properties.

The molecular formula for this compound is C16H15BrN4OC_{16}H_{15}BrN_{4}O, with a molecular weight of approximately 368.22 g/mol.

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to the target compound have shown promising results against human colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines. The mechanism often involves the inhibition of key cellular pathways such as PI3K and mTORC1, which are crucial for cancer cell growth and survival .

Antimicrobial Properties

Compounds with similar structures have demonstrated notable antimicrobial activity. The presence of the pyridine ring is particularly relevant as it enhances the interaction with microbial targets. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests their utility in treating conditions characterized by excessive inflammation .

Case Study 1: Anticancer Efficacy

In a study published in 2023, a series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties. The results indicated that one derivative exhibited IC50 values in the low micromolar range against several cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of a related compound showed effective inhibition against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compound was tested in vitro, where it displayed a minimum inhibitory concentration (MIC) comparable to existing antibiotics .

The biological activity of (2-Bromophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The oxadiazole moiety may interact with key enzymes involved in cellular signaling pathways.
  • Receptor Binding : The bromophenyl group may enhance binding affinity to specific receptors involved in cancer proliferation or inflammation.
  • Cell Membrane Disruption : Antimicrobial activity may arise from disruption of bacterial cell membranes facilitated by the lipophilic nature of the compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-bromophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, and what factors influence reaction yields?

  • Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution (e.g., bromophenyl group introduction), cyclization (e.g., 1,2,4-oxadiazole formation), and azetidine ring functionalization. Key factors include temperature control, solvent polarity, and catalyst selection. For example, cyclization steps often require anhydrous conditions to prevent hydrolysis . Reaction yields are influenced by steric hindrance from the azetidine ring and electronic effects of the bromophenyl group, which may slow down intermediate formation .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • Answer :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and azetidine ring conformation. Aromatic protons (6.8–8.5 ppm) and oxadiazole carbons (~165–170 ppm) are diagnostic .
  • X-ray crystallography : Resolves bond angles and torsional strain in the azetidine ring, critical for understanding reactivity .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns of the bromophenyl and oxadiazole moieties .

Q. How do the bromophenyl and 1,2,4-oxadiazol-5-yl groups influence the compound’s physicochemical and biological properties?

  • Answer :

  • Bromophenyl : Enhances lipophilicity (logP ~3.5) and may facilitate π-π stacking in protein binding. The bromine atom also serves as a heavy atom for crystallography .
  • 1,2,4-Oxadiazole : Improves metabolic stability compared to esters or amides. Its electron-withdrawing nature polarizes the azetidine ring, affecting nucleophilic reactivity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in azetidine-functionalization steps?

  • Answer : Use a Design of Experiments (DoE) approach to test variables:

  • Catalysts : Screen Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling steps .
  • Solvents : Polar aprotic solvents (e.g., DMF) improve oxadiazole cyclization efficiency .
  • Temperature : Lower temperatures (0–5°C) reduce side reactions during azetidine ring opening .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., binding affinity vs. bioactivity)?

  • Answer :

  • Re-evaluate force fields : Use DFT (B3LYP/6-311+G(d,p)) to refine molecular docking parameters for the oxadiazole and pyridinyl groups .
  • Control experiments : Test compound stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts .
  • Synchrotron validation : Compare computational electron density maps with X-ray crystallography data to identify mismatches .

Q. Which computational tools are recommended for modeling the compound’s interactions with biological targets?

  • Answer :

  • Docking : AutoDock Vina or Schrödinger Suite for predicting binding modes with kinases or GPCRs .
  • MD simulations : GROMACS or AMBER to assess stability of the azetidine ring in aqueous environments .
  • QSAR : Develop models using descriptors like polar surface area (PSA) and H-bond acceptors/donors to correlate structure with activity .

Q. How should researchers design assays to evaluate the compound’s biological activity while mitigating false positives?

  • Answer :

  • Dose-response curves : Use 3–5 replicates across a 10-point concentration range (1 nM–100 µM) .
  • Counter-screens : Test against unrelated targets (e.g., cytochrome P450 enzymes) to confirm selectivity .
  • Cellular permeability : Measure logD (octanol/water) and P-gp efflux ratios to rule out bioavailability issues .

Q. What protocols ensure compound stability during long-term storage and experimental use?

  • Answer :

  • Storage : Lyophilize and store at -80°C under argon. Avoid repeated freeze-thaw cycles .
  • Analytical QC : Monthly HPLC checks (C18 column, 0.1% TFA in H2_2O/MeCN gradient) to monitor degradation .
  • In situ stability : Pre-incubate the compound in assay buffers (e.g., PBS, pH 7.4) for 24 hours to assess hydrolysis .

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